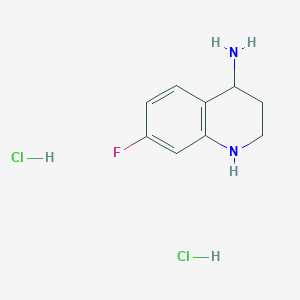

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride

CAS No.: 1803592-88-2

Cat. No.: VC2953802

Molecular Formula: C9H13Cl2FN2

Molecular Weight: 239.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803592-88-2 |

|---|---|

| Molecular Formula | C9H13Cl2FN2 |

| Molecular Weight | 239.11 g/mol |

| IUPAC Name | 7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C9H11FN2.2ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;;/h1-2,5,8,12H,3-4,11H2;2*1H |

| Standard InChI Key | KBTFLVMKVWWHBF-UHFFFAOYSA-N |

| SMILES | C1CNC2=C(C1N)C=CC(=C2)F.Cl.Cl |

| Canonical SMILES | C1CNC2=C(C1N)C=CC(=C2)F.Cl.Cl |

Introduction

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride is a fluorinated derivative of tetrahydroquinoline, characterized by its molecular formula C₉H₁₁FN₂Cl₂. This compound is significant in medicinal chemistry due to its biological activities and potential therapeutic applications. The introduction of a fluorine atom at the 7th position enhances its pharmacological properties, making it a valuable candidate for drug development and chemical research.

Synthesis and Chemical Reactions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Controlled temperature |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Electrophiles/Nucleophiles | Acidic or basic conditions |

Biological Activities and Applications

Tetrahydroquinolines are known for their diverse biological activities, including potential antibacterial, antifungal, and anticancer properties. The specific biological activities of 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride are not extensively documented, but its structural features suggest potential applications in medicinal chemistry.

Potential Applications:

-

Pharmaceutical Research: The compound's unique structure and functional groups make it a candidate for drug development.

-

Biological Studies: Its interaction with specific molecular targets could inform drug design efforts.

Future Research Directions:

-

Biological Activity Studies: Investigate the compound's efficacy against various biological targets.

-

Synthetic Modifications: Explore modifications to enhance its pharmacological profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume